6-(1,3-Benzodioxol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione 6-(1,3-Benzodioxol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Brand Name: Vulcanchem
CAS No.: 496913-57-6
VCID: VC0477318
InChI: InChI=1S/C21H13NO4/c23-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)22(20)13-9-10-18-19(11-13)26-12-25-18/h1-11H,12H2
SMILES: C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O
Molecular Formula: C21H13NO4
Molecular Weight: 343.3g/mol

6-(1,3-Benzodioxol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione

CAS No.: 496913-57-6

Main Products

VCID: VC0477318

Molecular Formula: C21H13NO4

Molecular Weight: 343.3g/mol

6-(1,3-Benzodioxol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione - 496913-57-6

CAS No. 496913-57-6
Product Name 6-(1,3-Benzodioxol-5-yl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
Molecular Formula C21H13NO4
Molecular Weight 343.3g/mol
IUPAC Name 6-(1,3-benzodioxol-5-yl)benzo[d][2]benzazepine-5,7-dione
Standard InChI InChI=1S/C21H13NO4/c23-20-16-7-3-1-5-14(16)15-6-2-4-8-17(15)21(24)22(20)13-9-10-18-19(11-13)26-12-25-18/h1-11H,12H2
Standard InChIKey RUKYLAHENHHWAG-UHFFFAOYSA-N
SMILES C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O
Canonical SMILES C1OC2=C(O1)C=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O
PubChem Compound 755999
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator